1,2,4,5-Tetrahydrotestolactone

Overview

Description

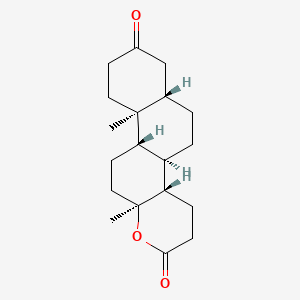

1,2,4,5-Tetrahydrotestolactone is a steroid with estrogenic properties . It is an organic heterotricyclic compound and an organooxygen compound . It is used as a certified reference material for highly accurate and reliable data analysis .

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. For example, filamentous fungus species can transform dehydroepiandrosterone (DHEA) into different derivatives by 1,2-dehydrogenation and hydroxylation at C-6 or by Baeyer-Villiger (BV) lactonization of the D-ring . Therefore, DHEA may undergo isomerization and oxidation to form androst-4-ene-3,17-dione (AD), which subsequently undergoes BV oxidation into testolactone .Molecular Structure Analysis

The molecular formula of this compound is C19H28O3 . Its average mass is 304.424 Da and its monoisotopic mass is 304.203857 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple transformations . For instance, DHEA can undergo isomerization and oxidation to form AD, which subsequently undergoes BV oxidation into testolactone .Physical And Chemical Properties Analysis

This compound is well absorbed from the gastrointestinal tract . It has a molecular weight of 304.422 and an accurate mass of 304.2038 .Scientific Research Applications

Metabolic Studies in Zebrafish Models

A study by Sardela et al. (2020) explored the use of 1,2,4,5-tetrahydrotestolactone in metabolic studies using a zebrafish water tank (ZWT) model. They focused on the biotransformation of testolactone, a potent steroid aromatase inhibitor, in zebrafish. Their findings suggest that this model can be effective for investigating the impact of steroids like testolactone on live organisms, as well as for broader research on steroid hormone elimination (Sardela et al., 2020).

Coordination Chemistry

Kaim (2002) explored the coordination chemistry of 1,2,4,5-tetrazines, which are related to this compound. This research highlighted the unique electron and charge transfer phenomena of these compounds, which are crucial in the formation of coordination polymers and their applications in materials science (Kaim, 2002).

Bioorthogonal Chemistry

The work by Yang et al. (2012) in the field of bioorthogonal chemistry illustrates the significance of 1,2,4,5-tetrazines, which are closely related to this compound. They developed a method for synthesizing tetrazines directly from aliphatic nitriles and hydrazine, indicating the potential of these compounds in bioorthogonal conjugations, crucial for medical diagnostics and material science applications (Yang et al., 2012).

Synthesis and Stability Studies

Karver et al. (2011) synthesized and evaluated a series of 1,2,4,5-tetrazines for their stability and reactivity in bioorthogonal conjugation, which is essential for biological and medical applications. This research contributes to the understanding of the synthesis and potential uses of compounds like this compound (Karver et al., 2011).

Luminescence and Electrochemistry

Miomandre and Audebert (2020) reviewed the last 20 years of research on 1,2,4,5-Tetrazines, focusing on their fluorescence and optical properties. This work highlights the potential of these compounds in the fields of luminescence and electrochemistry, which are relevant to the applications of this compound (Miomandre & Audebert, 2020).

Mechanism of Action

Safety and Hazards

The safety data sheet for 1,2,4,5-Tetrahydrotestolactone indicates that it is harmful if swallowed . Laboratories should perform a confirmation procedure using an extraction method prior to the enzymatic hydrolysis to avoid inducing the in situ formation of testolactone by the enzymatic activity of microbes already present in the sample .

Future Directions

The future directions of research on 1,2,4,5-Tetrahydrotestolactone could involve further investigation of its biotransformation and the impact of steroids on live organisms . For instance, a study on zebrafish water tank experiments suggested that the model could be used to investigate the impact of steroids on live organisms .

properties

IUPAC Name |

(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12,14-16H,3-11H2,1-2H3/t12-,14+,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFWIKINSICEBC-ARKCUIHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228660 | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7801-32-3 | |

| Record name | (4aS,4bR,6aS,10aS,10bS,12aS)-Tetradecahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(9H-Fluorene-9-ylmethoxycarbonyl)hydrazinocarbonyl]-4-methoxyphenyl]-2-oxoglycine](/img/structure/B1219284.png)

![2-[3-[3-[3-(1-Imidazolyl)propyl]-4-oxo-2-quinazolinyl]propyl]isoindole-1,3-dione](/img/structure/B1219288.png)

![1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol](/img/structure/B1219291.png)

![N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1219292.png)

![N-(2-furanylmethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1219293.png)

![2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester](/img/structure/B1219295.png)

![6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1219296.png)